2-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol
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Overview
Description
4-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of hydroxyl, nitro, and benzoxazole groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves a multi-step process. One common method includes the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 2-amino-6-methylbenzoxazole in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitro groups can participate in hydrogen bonding and redox reactions, respectively, influencing its biological activity. The benzoxazole moiety may interact with various enzymes and receptors, modulating their function and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENOL
- 4-[(E)-[(2-HYDROXY-3-METHOXYBENZYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL
Uniqueness
4-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring, which significantly influences its reactivity and potential applications. The combination of these functional groups with the benzoxazole moiety provides a distinctive chemical profile that sets it apart from similar compounds.
Properties
Molecular Formula |
C21H15N3O5 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-[(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(6-methyl-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C21H15N3O5/c1-12-2-5-17-20(8-12)29-21(23-17)16-10-14(3-6-19(16)26)22-11-13-9-15(24(27)28)4-7-18(13)25/h2-11,25-26H,1H3 |
InChI Key |
SAWILFFGDGCAER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O)O |
Origin of Product |
United States |
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